D-Arginine amide dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

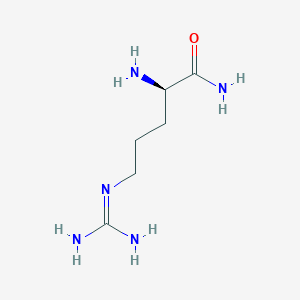

D-Arginine amide dihydrochloride is a synthetic derivative of the amino acid arginineThe compound is characterized by its molecular formula C6H15N5O·2HCl and is known for its role in peptide synthesis and as a biochemical reagent .

准备方法

Synthetic Routes and Reaction Conditions

D-Arginine amide dihydrochloride can be synthesized through the amidation of arginine. The process typically involves the reaction of arginine with an amine source under acidic conditions to form the amide bond. One common method involves the use of hydrogenation in the presence of a palladium catalyst on activated charcoal in a methanol/hydrochloric acid mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar amidation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and catalyst concentration to ensure consistent product quality .

化学反应分析

Types of Reactions

D-Arginine amide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions often involve the use of halogenating agents or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

科学研究应用

Pharmaceutical Applications

Cardiovascular Health

D-Arginine amide dihydrochloride has been investigated for its effects on myocardial contractility. Research indicates that it can enhance cardiac function by acting as an agonist on specific ion channels, particularly TRPV2 (Transient Receptor Potential Vanilloid 2) channels. This action helps regulate calcium ion concentrations in cardiomyocytes, which is crucial for maintaining heart function. Studies have shown that this compound can increase myocardial contractility by approximately 7% to 12% and improve sarcomere length changes by 6% to 11% .

Metabolic Disorders

This compound is also explored in the context of metabolic disorders. It may facilitate improved blood flow and metabolic function, making it a candidate for managing conditions like diabetes and hypertension . The modulation of nitric oxide pathways by arginine derivatives suggests potential benefits in enhancing vascular health and reducing insulin resistance.

Neurodegenerative Diseases

Cationic Arginine-Rich Peptides

this compound is part of a broader class of compounds known as cationic arginine-rich peptides (CARPs). These peptides have shown promise in neurodegenerative disease models due to their ability to reduce excitotoxic cell death and mitigate mitochondrial dysfunction. CARPs are being studied for their potential to prevent the aggregation of proteins associated with diseases like Alzheimer’s disease, where they could inhibit the formation of amyloid-beta fibrils, thus offering a protective effect against neurotoxicity .

Infectious Diseases

Antimicrobial Properties

Research has indicated that arginine derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria. For instance, studies involving vancomycin-arginine conjugates demonstrated an extended antimicrobial spectrum against Gram-negative bacteria, suggesting that this compound could be utilized in developing novel antimicrobial therapies .

Biochemical Research

Protein Aggregation Studies

this compound has been utilized in biochemical studies to understand its effects on protein aggregation. Contrary to previous beliefs that all arginine derivatives suppress aggregation, recent findings suggest that they can either enhance or inhibit aggregation based on their concentration and environmental conditions . This duality makes this compound a valuable tool in studying protein folding and misfolding phenomena.

Case Studies

作用机制

The mechanism of action of D-Arginine amide dihydrochloride involves its interaction with specific molecular targets. It can modulate protein aggregation and cytotoxicity, particularly in the context of neurodegenerative diseases like Alzheimer’s disease. The compound’s guanidinium group plays a crucial role in binding to protein surfaces, preventing misfolding and aggregation .

相似化合物的比较

Similar Compounds

- L-Arginine amide dihydrochloride

- Nα-acyl arginine methyl ester hydrochloride

- Arginine N-alkyl amide dihydrochloride

- Arginine O-alkyl ester dihydrochloride

Uniqueness

D-Arginine amide dihydrochloride is unique due to its specific stereochemistry and the presence of the guanidinium group, which enhances its binding affinity to proteins and its effectiveness in preventing protein aggregation. This makes it particularly valuable in research focused on neurodegenerative diseases and protein chemistry .

生物活性

D-Arginine amide dihydrochloride (D-Arg amide) is a derivative of the amino acid arginine, known for its various biological activities and potential therapeutic applications. This article explores the biological activity of D-Arg amide, focusing on its mechanisms of action, effects on protein aggregation, and potential therapeutic uses, supported by relevant studies and data.

Overview of this compound

D-Arg amide is characterized by its chemical structure C6H17Cl2N5O and is recognized for its role in modulating various biological processes. Its properties are influenced by the presence of the amide group, which enhances its stability and bioactivity compared to L-arginine.

-

Protein Aggregation Modulation :

- D-Arg amide has been shown to influence protein aggregation, particularly in amyloid-beta and tau proteins associated with Alzheimer's disease. Studies indicate that arginine-rich peptides can inhibit the aggregation of these proteins, potentially reducing cytotoxicity in neurodegenerative conditions .

- The molecular mechanism involves the interaction of arginine with hydrophobic residues on proteins, which alters their aggregation pathways. For instance, D-Arg amide can prevent the self-association of amyloid-beta monomers by masking their hydrophobic surfaces .

-

Cytotoxicity and Stability :

- Research demonstrates that D-amino acids, including D-Arg, enhance the stability of peptides against proteolytic degradation. This stability is crucial for developing therapeutic peptides that require prolonged activity in biological systems .

- In vitro studies have shown that D-Arg amide exhibits mild cytotoxicity but significantly improves the stability of antimicrobial peptides, making them more effective against microbial infections .

Therapeutic Applications

D-Arg amide has been investigated for various therapeutic applications:

- Cardiovascular Health :

- Neurodegenerative Diseases :

Case Study 1: Amyloid-Beta Aggregation Inhibition

A study assessed the effect of D-Arg amide on amyloid-beta fibril formation. Results indicated that at specific concentrations, D-Arg amide significantly reduced fibril formation compared to controls, demonstrating its potential as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Myocardial Contractility Enhancement

In a controlled experiment involving cardiomyocytes, the administration of D-Arg amide resulted in improved contractility metrics such as sarcomere length and contraction rates. These findings support its application in treating heart failure conditions where myocardial function is compromised .

Table 1: Effects of D-Arg Amide on Protein Aggregation

| Protein | Effect on Aggregation | Reference |

|---|---|---|

| Amyloid-Beta | Inhibition | |

| Insulin | Prevents Oligomerization | |

| Immunoglobulin G1 | Suppression at Physiological pH |

Table 2: Therapeutic Effects of D-Arg Amide

属性

CAS 编号 |

203308-91-2 |

|---|---|

分子式 |

C6H15N5O |

分子量 |

173.22 g/mol |

IUPAC 名称 |

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1 |

InChI 键 |

ULEBESPCVWBNIF-SCSAIBSYSA-N |

SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |

手性 SMILES |

C(C[C@H](C(=O)N)N)CN=C(N)N |

规范 SMILES |

C(CC(C(=O)N)N)CN=C(N)N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。